molecular formula C8H13IN2 B2875537 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole CAS No. 1354705-50-2

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Cat. No.: B2875537
CAS No.: 1354705-50-2
M. Wt: 264.11
InChI Key: FMWPZVYUGWLKFW-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole typically involves the iodination of 3,5-dimethyl-1-propyl-1H-pyrazole. One common method includes the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or amines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazole oxides.

    Reduction Products: Deiodinated pyrazole derivatives.

Scientific Research Applications

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit or activate enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1,3,5-trimethyl-1H-pyrazole
  • 3,5-Dimethyl-4-iodo-1H-pyrazole
  • 4-Iodo-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propyl group at the 1-position differentiates it from other similar compounds, potentially leading to unique applications and properties .

Properties

IUPAC Name

4-iodo-3,5-dimethyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPZVYUGWLKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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